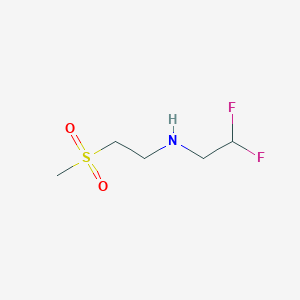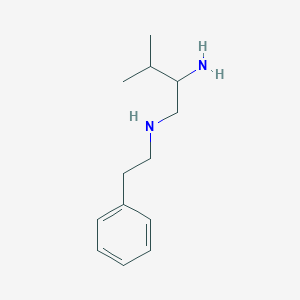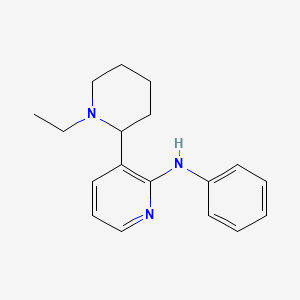![molecular formula C29H24NO2P B11821220 N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11821220.png)
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-甲基-N-[(1R)-1-苯乙基]-12,14-二氧杂-13-磷杂五环[13.8.0.02,11.03,8.018,23]二十三碳-1(15),2(11),3(8),4,6,9,16,18,20,22-癸烯-7-胺是一种具有独特结构的复杂有机化合物。该化合物具有磷杂五环骨架,这在有机化学中是一个罕见且令人着迷的结构基序。多个环和杂原子的存在使其成为各个领域研究人员感兴趣的课题。
准备方法
N-甲基-N-[(1R)-1-苯乙基]-12,14-二氧杂-13-磷杂五环[13.8.0.02,11.03,8.018,23]二十三碳-1(15),2(11),3(8),4,6,9,16,18,20,22-癸烯-7-胺的合成涉及多个步骤。合成路线通常从制备磷杂五环核心开始,然后引入N-甲基和N-[(1R)-1-苯乙基]基团。反应条件通常需要使用强碱,如氢化钠,以及高温来促进复杂环体系的形成。工业生产方法可能涉及使用连续流反应器扩大这些反应的规模,以确保一致的产量和纯度。
化学反应分析
N-甲基-N-[(1R)-1-苯乙基]-12,14-二氧杂-13-磷杂五环[13.8.0.02,11.03,8.018,23]二十三碳-1(15),2(11),3(8),4,6,9,16,18,20,22-癸烯-7-胺会发生各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等试剂氧化,形成氧化衍生物。
还原: 还原反应可以在钯催化剂存在下用氢气进行,导致分子内特定官能团的还原。
取代: 该化合物可以发生亲核取代反应,其中亲核试剂取代分子内的特定原子或基团。这些反应的常用试剂包括叠氮化钠和氢化铝锂。
主要产物: 从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生膦氧化物,而还原可以产生胺或醇。
科学研究应用
N-甲基-N-[(1R)-1-苯乙基]-12,14-二氧杂-13-磷杂五环[13.8.0.02,11,03,8.018,23]二十三碳-1(15),2(11),3(8),4,6,9,16,18,20,22-癸烯-7-胺具有多种科学研究应用:
化学: 该化合物独特的结构使其成为研究环张力、立体化学和反应性的宝贵对象。
生物学: 研究人员正在研究其作为配体的潜力,以与特定蛋白质或酶结合,这可能导致新的生物化学工具的开发。
医药: 该化合物与生物靶标相互作用的能力表明其潜在的治疗应用,例如在针对各种疾病的药物发现中。
工业: 它的稳定性和反应性使其在开发新材料(包括聚合物和催化剂)方面非常有用。
作用机制
N-甲基-N-[(1R)-1-苯乙基]-12,14-二氧杂-13-磷杂五环[13.8.0.02,11,03,8.018,23]二十三碳-1(15),2(11),3(8),4,6,9,16,18,20,22-癸烯-7-胺的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶或受体结合,调节它们的活性。所涉及的途径可能包括抑制酶活性、激活信号级联或改变基因表达。确切的分子靶标和途径取决于特定的生物学环境和该化合物的结构特征。
相似化合物的比较
N-甲基-N-[(1R)-1-苯乙基]-12,14-二氧杂-13-磷杂五环[13.8.0.02,11,03,8.018,23]二十三碳-1(15),2(11),3(8),4,6,9,16,18,20,22-癸烯-7-胺可以与其他类似化合物进行比较,例如:
磷杂五环化合物: 这些化合物共用磷杂五环核心,但在它们的取代基方面有所不同,导致反应性和应用方面的差异。
N-甲基化胺: 具有N-甲基基团的化合物表现出类似的化学行为,但该化合物中磷杂五环核心的存在增加了独特的性质。
苯乙胺: 这些化合物具有苯乙基基团,这有助于它们的生物活性
属性
分子式 |
C29H24NO2P |
|---|---|
分子量 |
449.5 g/mol |
IUPAC 名称 |
N-methyl-N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine |
InChI |
InChI=1S/C29H24NO2P/c1-19(20-9-4-3-5-10-20)30(2)25-14-8-13-24-23(25)16-18-27-29(24)28-22-12-7-6-11-21(22)15-17-26(28)31-33-32-27/h3-19,33H,1-2H3/t19-,33?/m1/s1 |
InChI 键 |
FVFUMDIRFCLJLM-SZFQZUEASA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
规范 SMILES |
CC(C1=CC=CC=C1)N(C)C2=CC=CC3=C2C=CC4=C3C5=C(C=CC6=CC=CC=C65)OPO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(3-fluoropyridin-4-yl)ethylidene]hydroxylamine;hydrochloride](/img/structure/B11821155.png)
![N-[4-(4-propan-2-yloxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B11821161.png)



![2-[[3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/structure/B11821179.png)


amine](/img/structure/B11821205.png)
![rac-tert-butyl N-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]carbamate](/img/structure/B11821206.png)



